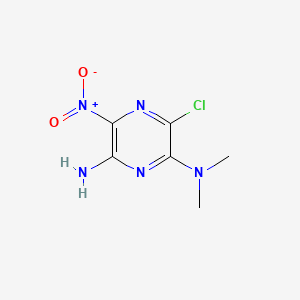
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- is a heterocyclic aromatic compound that belongs to the pyrazine family This compound is characterized by the presence of two amino groups at positions 2 and 6, a chlorine atom at position 3, and a nitro group at position 5 The dimethyl substitution on the nitrogen atoms further enhances its chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- typically involves multi-step reactions. One common method includes the nitration of 2,6-diaminopyrazine, followed by chlorination and subsequent dimethylation of the amino groups. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
化学反応の分析
Types of Reactions
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the chlorine or nitro groups. These derivatives often exhibit unique chemical and physical properties, making them valuable for specific applications.
科学的研究の応用
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Biological Research: It serves as a tool for studying enzyme interactions and metabolic pathways in various organisms.
作用機序
The mechanism of action of 2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interfere with cellular processes by disrupting metabolic pathways or signaling cascades. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2,6-Diaminopyrazine: Lacks the chlorine and nitro groups, making it less reactive in certain chemical reactions.
3-Chloro-2,6-diaminopyrazine: Similar structure but without the nitro group, affecting its chemical properties and reactivity.
5-Nitro-2,6-diaminopyrazine: Lacks the chlorine and dimethyl groups, resulting in different reactivity and applications.
Uniqueness
2,6-Pyrazinediamine, 3-chloro-N2,N2-dimethyl-5-nitro- is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chlorine and nitro groups, along with the dimethylated amino groups, allows for a wide range of chemical modifications and applications. This compound’s versatility makes it valuable for various scientific and industrial purposes.
特性
CAS番号 |
86845-61-6 |
|---|---|
分子式 |
C6H8ClN5O2 |
分子量 |
217.61 g/mol |
IUPAC名 |
3-chloro-2-N,2-N-dimethyl-5-nitropyrazine-2,6-diamine |
InChI |
InChI=1S/C6H8ClN5O2/c1-11(2)5-3(7)9-6(12(13)14)4(8)10-5/h1-2H3,(H2,8,10) |
InChIキー |
QVJZOAKAZCOFRQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


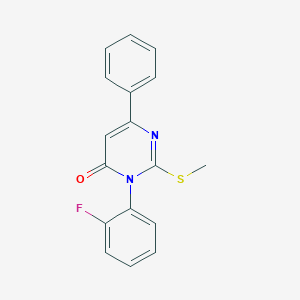
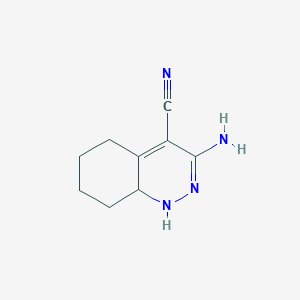
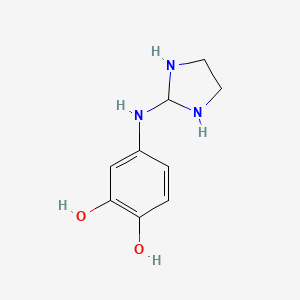
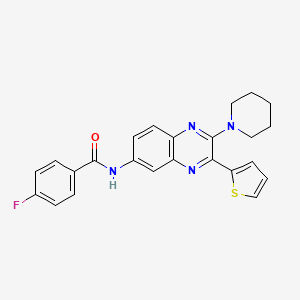
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
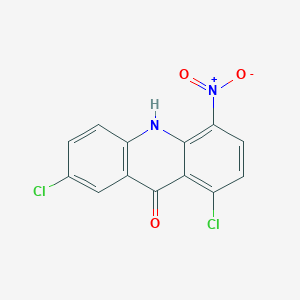
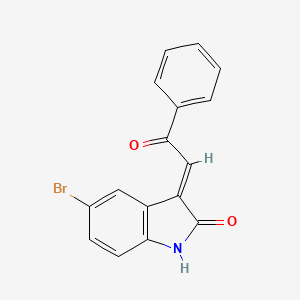
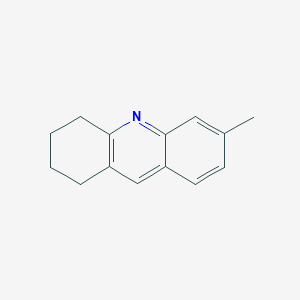
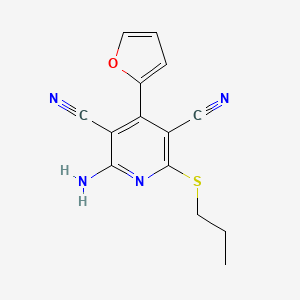
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
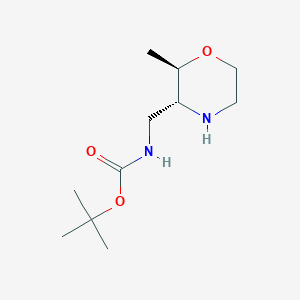


![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
